Cas no 79473-12-4 (Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]-)
![Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/79473-12-4x500.png)
Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]- 化学的及び物理的性質
名前と識別子
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- Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]-
- 1,1-dimethyl-3-(5-methyl-2-propan-2-ylphenyl)urea
- 3-(4-isopropyl-m-tolyl)-1,1-dimethylurea
- 1,1-dimethyl-3-[3-methyl-4-(propan-2-yl)phenyl]urea
- 3,3-dimethyl-1-[3-methyl-4-(propan-2-yl)phenyl]urea
- 1,1-dimethyl-3-(3-methyl-4-propan-2-ylphenyl)urea
- MS-2981
- NS00062284
- SCHEMBL10892785
- DTXSID701000496
- N'-(4-isopropyl-3-methylphenyl)-N,N-dimethylurea
- SR-01000310089-1
- AKOS015994311
- N,N-Dimethyl-N'-[3-methyl-4-(propan-2-yl)phenyl]urea
- MFCD05670305
- 79473-12-4
- SR-01000310089
- EINECS 279-165-8
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- MDL: MFCD05670305
- インチ: InChI=1S/C13H20N2O/c1-9(2)12-7-6-11(8-10(12)3)14-13(16)15(4)5/h6-9H,1-5H3,(H,14,16)
- InChIKey: BNRXAOCOHIHDTC-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC(=C1)NC(=O)N(C)C)C(C)C
計算された属性
- せいみつぶんしりょう: 220.157563266g/mol
- どういたいしつりょう: 220.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 32.3Ų
Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB298539-500 mg |
N'-(4-Isopropyl-3-methylphenyl)-N,N-dimethylurea, 90%; . |
79473-12-4 | 90% | 500 mg |
€678.60 | 2023-07-20 | |
A2B Chem LLC | AC58474-500mg |
Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]- |
79473-12-4 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AC58474-1mg |
Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]- |
79473-12-4 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AC58474-5mg |
Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]- |
79473-12-4 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AC58474-10mg |
Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]- |
79473-12-4 | >90% | 10mg |
$240.00 | 2024-04-19 | |
abcr | AB298539-500mg |
N'-(4-Isopropyl-3-methylphenyl)-N,N-dimethylurea, 90%; . |
79473-12-4 | 90% | 500mg |
€678.60 | 2024-06-09 |
Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]- 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]-に関する追加情報
Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]- (CAS No. 79473-12-4): A Comprehensive Overview
Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]-, identified by its CAS number 79473-12-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a complex aromatic structure, exhibits unique chemical properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and agrochemicals. The detailed exploration of this molecule not only highlights its structural characteristics but also delves into its potential applications and the latest research findings that underscore its significance.
The molecular structure of Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]- consists of a urea backbone substituted with dimethylamino groups at the N positions and a phenyl ring at the N' position. The phenyl ring is further substituted with a methyl group at the 3-position and an isopropyl group at the 4-position, resulting in a highly branched and electronically rich aromatic system. This structural complexity contributes to the compound's diverse reactivity and potential utility in synthetic chemistry.
In recent years, there has been growing interest in exploring the pharmacological properties of this compound. The presence of multiple aromatic rings and electron-withdrawing groups creates a favorable environment for interactions with biological targets. Preliminary studies have suggested that Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]- may exhibit inhibitory effects on certain enzymes and receptors, making it a promising lead compound for drug discovery.
One of the most intriguing aspects of this compound is its potential application in medicinal chemistry. Researchers have been investigating its ability to modulate biological pathways associated with various diseases. For instance, studies have shown that derivatives of this molecule may have anti-inflammatory properties by interacting with specific inflammatory mediators. Additionally, its structural features suggest potential activity against enzyme targets involved in cancer pathways, making it an attractive candidate for further development.
The agrochemical industry has also shown interest in this compound due to its structural similarity to known herbicides and pesticides. The aromatic system and urea moiety contribute to its ability to interact with biological targets in plants, potentially offering new solutions for crop protection. Field trials are currently underway to evaluate its efficacy and environmental impact, with preliminary results indicating promising performance in controlling certain weed species.
Synthetic chemistry plays a crucial role in the development and optimization of Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]-. Advanced synthetic methodologies have been employed to access this compound efficiently while maintaining high purity standards. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have been particularly useful in constructing the complex aromatic framework. These synthetic approaches not only facilitate the production of the compound but also provide insights into possible modifications for enhancing its biological activity.
The computational modeling of this molecule has been instrumental in understanding its behavior at the molecular level. Quantum mechanical calculations have helped elucidate the electronic structure and predicted interactions with biological targets. These computational studies complement experimental efforts by providing theoretical insights that guide the design of new derivatives with improved properties.
The safety profile of Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]- is another critical aspect that has been thoroughly investigated. Toxicological studies have been conducted to assess its acute and chronic effects on living organisms. The results indicate that the compound is relatively non-toxic at moderate doses but may exhibit some toxicity at higher concentrations. Further research is ongoing to identify any potential long-term effects and to develop safer analogs.
The environmental impact of this compound is also a key consideration. Efforts are being made to ensure that its use does not lead to adverse ecological effects. Biodegradability studies are being conducted to understand how the compound behaves in natural environments. Additionally, research is focused on developing formulations that minimize environmental release while maintaining efficacy.
In conclusion, Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]- (CAS No. 79473-12-4) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its complex structure, unique reactivity, and promising biological activities make it a subject of intense research interest. As more studies are conducted, our understanding of this molecule continues to expand, opening up new avenues for therapeutic applications and sustainable agricultural practices.
79473-12-4 (Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]-) 関連製品
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